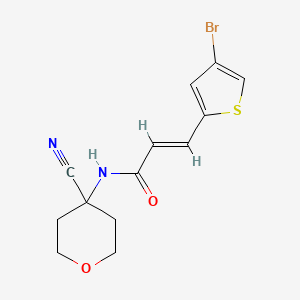
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide is an organic compound that features a bromothiophene moiety and a cyanooxan group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Bromothiophene Moiety: This can be achieved through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Cyanooxan Group:
Coupling Reaction: The final step involves coupling the bromothiophene and cyanooxan intermediates through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation for reduction.
Substitution: Sodium methoxide (NaOMe) or other nucleophiles for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of electronic materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromothiophene moiety could be involved in π-π interactions, while the cyanooxan group might participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
(E)-3-(4-Bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide: can be compared with other bromothiophene derivatives or cyanooxan compounds.
Thiophene Derivatives: Compounds like 2-bromothiophene or 3-bromothiophene.
Cyano Compounds: Compounds like cyanoacetamide or cyanooxan derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique electronic properties or biological activities not found in simpler analogs.
特性
IUPAC Name |
(E)-3-(4-bromothiophen-2-yl)-N-(4-cyanooxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c14-10-7-11(19-8-10)1-2-12(17)16-13(9-15)3-5-18-6-4-13/h1-2,7-8H,3-6H2,(H,16,17)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBLTSFEPYVEJM-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C=CC2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C#N)NC(=O)/C=C/C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














